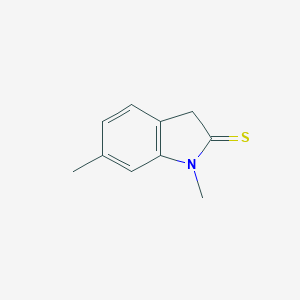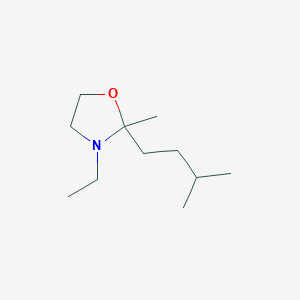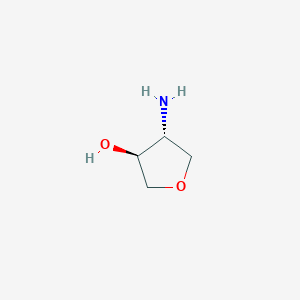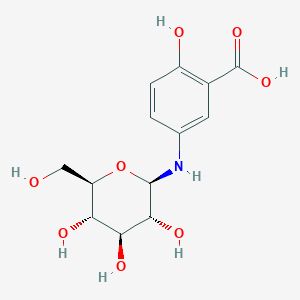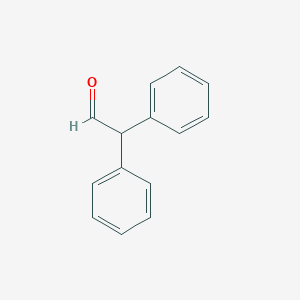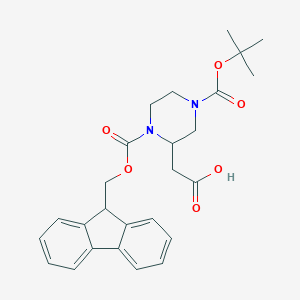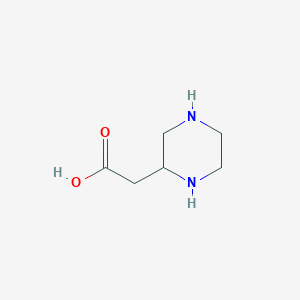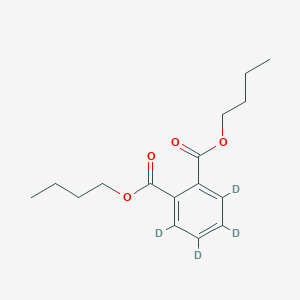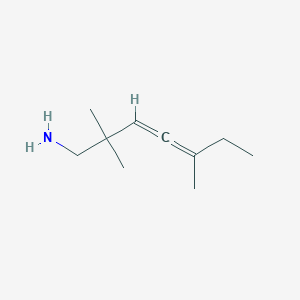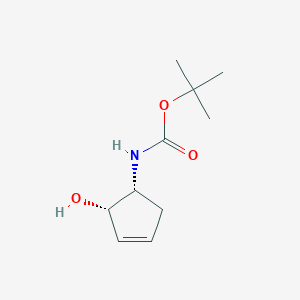![molecular formula C7H11Cl2N3 B122612 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidindihydrochlorid CAS No. 157327-49-6](/img/structure/B122612.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidindihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a chemical compound with the empirical formula C7H9N3 · 2HCl and a molecular weight of 208.09 g/mol . It is a bicyclic compound that features a pyrido[4,3-d]pyrimidine core structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is the extracellular signal-regulated kinase (Erk2) . Erk2 is a key component in the MAPK/ERK pathway , which plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with Erk2, leading to its inhibition . This inhibition results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a downstream effector in the MAPK/ERK pathway, and its knockdown disrupts the pathway’s function .
Biochemical Pathways
The affected pathway is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of gene expression critical in the cell cycle, apoptosis, and cell differentiation .
Result of Action
The result of the compound’s action is a reduction in the activity of the MAPK/ERK pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes the compound a potential candidate for the treatment of diseases characterized by overactive ERK signaling, such as certain types of cancer .
Biochemische Analyse
Biochemical Properties
It is known that the compound can inhibit mTOR and PI3 kinases, which are key enzymes in the PI3K/AKT/mTOR pathway. This pathway is involved in cell survival and growth.
Cellular Effects
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride primarily affects cell growth and proliferation by disrupting the PI3K/AKT/mTOR pathway. This could potentially lead to reduced cell proliferation and survival.
Molecular Mechanism
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-3-6-4-9-5-10-7(1)6;;/h4-5,8H,1-3H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-49-6 |
Source


|
| Record name | 157327-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
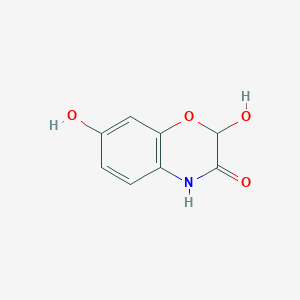
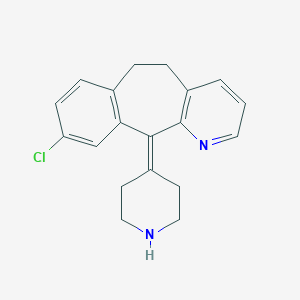
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
